molecular formula C14H19N3O B15277013 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime

Cat. No.: B15277013
M. Wt: 245.32 g/mol
InChI Key: BYLXNOZAJGVNQA-SSZFMOIBSA-N
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Description

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime is a spirocyclic compound featuring a benzyl-substituted diazaspiro[3.4]octane core and an O-methyl oxime functional group. Spirocyclic frameworks are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding selectivity.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(E)-6-benzyl-N-methoxy-2,6-diazaspiro[3.4]octan-8-imine

InChI

InChI=1S/C14H19N3O/c1-18-16-13-8-17(11-14(13)9-15-10-14)7-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3/b16-13-

InChI Key

BYLXNOZAJGVNQA-SSZFMOIBSA-N

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)CC3=CC=CC=C3

Canonical SMILES

CON=C1CN(CC12CNC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-benzyl-2,6-diazaspiro[3.4]octane with appropriate reagents to introduce the oxime functionality. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : The O-methyl oxime in the target compound contrasts with carboxylate or ester groups in analogs, reducing lipophilicity compared to tert-butyl carbamate derivatives (e.g., 302.41 g/mol vs. 273.33 g/mol) .
  • Spiro Core Stability : All compounds share the diazaspiro[3.4]octane core, which imparts rigidity. Substitutions at the 8-position (oxime vs. carboxylic acid or esters) dictate solubility and reactivity .

Oxime Functional Group

The O-methyl oxime group in the target compound may influence stability and binding kinetics. Evidence from retinoid O-methyl oximes suggests that steric bulk from the methyl group can reduce biological activity compared to shorter-chain oximes, though this is context-dependent . For example, in opsin activation studies, O-methyl oximes of all-trans-C15 showed reduced efficiency compared to unmodified aldehydes, highlighting the trade-off between stability and functional efficacy .

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